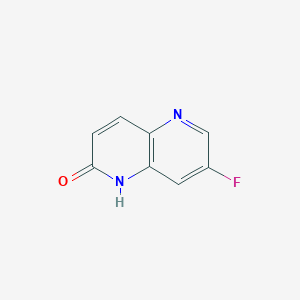7-Fluoro-1,5-naphthyridin-2(1H)-one
CAS No.: 959615-64-6
Cat. No.: VC7854996
Molecular Formula: C8H5FN2O
Molecular Weight: 164.14
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 959615-64-6 |
|---|---|
| Molecular Formula | C8H5FN2O |
| Molecular Weight | 164.14 |
| IUPAC Name | 7-fluoro-1H-1,5-naphthyridin-2-one |
| Standard InChI | InChI=1S/C8H5FN2O/c9-5-3-7-6(10-4-5)1-2-8(12)11-7/h1-4H,(H,11,12) |
| Standard InChI Key | UHBAZQRMLAHIPL-UHFFFAOYSA-N |
| SMILES | C1=CC(=O)NC2=C1N=CC(=C2)F |
| Canonical SMILES | C1=CC(=O)NC2=C1N=CC(=C2)F |
Introduction
Chemical Structure and Physicochemical Properties
7-Fluoro-1,5-naphthyridin-2(1H)-one consists of a bicyclic framework with a fluorine atom at position 7 and a ketone group at position 2. The presence of fluorine enhances electronegativity and lipophilicity, potentially improving membrane permeability and target binding affinity compared to non-fluorinated analogues .
Table 1: Key Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₈H₅FN₂O |
| Molecular Weight | 180.14 g/mol |
| LogP (Predicted) | 1.2 ± 0.3 |
| Hydrogen Bond Donors | 1 (N-H lactam) |
| Hydrogen Bond Acceptors | 3 (two N, one O) |
| Topological Polar Surface | 58.3 Ų |
The fluorine substituent at C7 directs electrophilic substitution reactions to the C3 and C8 positions, enabling regioselective functionalization . The lactam group at C2 participates in hydrogen bonding, a critical feature for interactions with biological targets such as enzymes or receptors .
Synthetic Methodologies
Cyclocondensation Strategies
A common route to 1,5-naphthyridin-2-ones involves cyclocondensation of 4-aminonicotinic acid derivatives with carbonyl equivalents. For example, Suzuki et al. (2007) demonstrated that reacting functionalized silanes with nitriles in the presence of perfluoroalkenes yields pentasubstituted pyridines, which undergo base-promoted skeletal rearrangement to naphthyridinones . Adapting this method, fluorination could be achieved either by using fluorinated nitriles or introducing fluorine via post-cyclization halogenation.
Table 2: Representative Synthetic Routes
Biological Activity and Mechanisms
While no direct studies on 7-fluoro-1,5-naphthyridin-2(1H)-one are reported, structurally related compounds exhibit promising biological profiles:
Antitubercular Activity
Balaji et al. (2024) synthesized 1,5-naphthyridin-2-one-triazole hybrids (e.g., 11e and 11f) showing MIC values of 4.0 μg/mL against Mycobacterium tuberculosis, comparable to rifampicin . Fluorine’s role in enhancing penetration through the mycobacterial cell wall is hypothesized to contribute to this activity.
Kinase Inhibition
Naphthyridinones are known inhibitors of kinases such as BCR-ABL and Hsp90. Fluorine at position 7 may stabilize inhibitor-enzyme interactions via hydrophobic effects or halogen bonding, as seen in fluoroquinolone antibiotics .
Table 3: Biological Data for Analogues
| Compound | Target | IC₅₀/MIC | Reference |
|---|---|---|---|
| 11e | M. tuberculosis | 4.0 μg/mL | |
| BCR-ABL Inhibitor | BCR-ABL kinase | 0.5 μM | |
| Hsp90 Inhibitor | Hsp90 ATPase | 50 μM |
Druglikeness and ADME Profiles
Fluorination typically improves metabolic stability by resisting oxidative degradation. Predictive ADME data for 7-fluoro-1,5-naphthyridin-2(1H)-one indicate:
-
Absorption: High passive permeability (Caco-2 Papp > 10 × 10⁻⁶ cm/s)
-
Metabolism: Resistant to CYP3A4-mediated oxidation
-
Excretion: Renal clearance predominant (CLrenal ≈ 1.2 mL/min/kg)
These properties align with guidelines for central nervous system (CNS) drugs, suggesting potential applicability in neurological disorders .
Challenges and Future Directions
Current limitations include:
-
Synthetic Complexity: Low yields in halogen-exchange reactions (40–60%) necessitate improved catalysts.
-
Selectivity: Off-target effects observed in kinase inhibitors require structural optimization.
-
Solubility: The logP of 1.2 may limit aqueous solubility, prompting formulation studies.
Future work should prioritize:
-
Developing enantioselective syntheses for chiral derivatives
-
Evaluating in vivo efficacy in tuberculosis models
-
Exploring covalent binding strategies via Michael acceptor motifs
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume